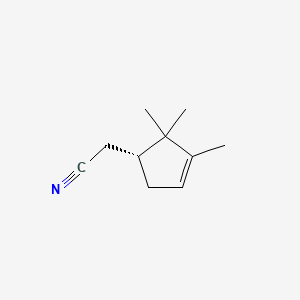

(R)-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile

Description

(R)-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile (CAS 26585-74-0, EINECS 247-824-9) is a chiral nitrile derivative characterized by a cyclopentene backbone substituted with three methyl groups and an acetonitrile moiety. Its molecular formula is C₁₀H₁₅N, with a molar mass of 149.23 g/mol . The compound’s structure features a strained cyclopentene ring, which introduces steric hindrance and influences its reactivity.

Structure

3D Structure

Properties

CAS No. |

26585-74-0 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetonitrile |

InChI |

InChI=1S/C10H15N/c1-8-4-5-9(6-7-11)10(8,2)3/h4,9H,5-6H2,1-3H3/t9-/m1/s1 |

InChI Key |

YYJOTFQPYNOYAB-SECBINFHSA-N |

Isomeric SMILES |

CC1=CC[C@@H](C1(C)C)CC#N |

Canonical SMILES |

CC1=CCC(C1(C)C)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,2,3-trimethylcyclopent-3-ene with acetonitrile in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly employed.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Fragrance and Perfume Industry

One of the primary applications of (R)-2,2,3-trimethylcyclopent-3-ene-1-acetonitrile is in the formulation of perfumes and fragrances. The compound exhibits a sandalwood-like odor , making it highly desirable for use in cosmetic products.

Case Study: Perfume Composition

A patent describes the synthesis of an optically active compound derived from this compound which has been found to possess an excellent odor profile compared to its racemic mixtures. The compound is utilized in various toiletries , including soaps, shampoos, and body lotions, due to its pleasant scent and stability in formulations .

Table 1: Odor Quality Comparison

| Compound Type | Odor Quality |

|---|---|

| (E)-(R)-2-alkyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-2-buten-1-ol | Strong sandalwood note |

| Racemic Mixture | Less distinct odor |

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its structure allows for various chemical transformations that can yield other useful compounds.

Synthetic Utility

The compound can be hydrogenated to produce derivatives that further enhance its utility in organic synthesis. For example, hydrogenation processes involving this compound have been optimized to yield high-purity products that are valuable in both medicinal chemistry and materials science .

Table 2: Synthetic Transformations

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Hydrogenation | (E)-(R)-2-alkyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-2-buten-1-al | High |

| Aldol Reaction | 2-Alkyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-2-buten-1-al | Moderate |

Applications in Cosmetics

The compound's unique odor profile makes it an attractive ingredient in cosmetic formulations beyond perfumes. It is incorporated into various products such as:

- Foundation creams

- Lotions

- Hair care products

The stability and compatibility of this compound with other cosmetic ingredients enhance its appeal in the formulation of high-quality personal care products .

Mechanism of Action

The mechanism of action of ®-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of (R)-2,2,3-trimethylcyclopent-3-ene-1-acetonitrile, it is compared below with structurally or functionally related compounds.

Structural and Functional Analogues

Key Comparative Analysis

Its chirality enables enantioselective interactions, a property absent in the listed analogues .

However, the cyclopentene ring in the former introduces strain, likely enhancing reactivity toward ring-opening or cycloaddition reactions compared to linear nitriles . 2-Methyl-2-(2-(p-tolyloxy)allyl)cyclopentane-1,3-dione lacks a nitrile group but shares a cyclic framework, emphasizing how functional group variation dictates reactivity (e.g., dione vs. nitrile) .

Physical Properties

- The target compound’s higher molar mass (149.23 g/mol) and cyclic structure suggest lower volatility compared to trichloroacetonitrile (144.38 g/mol), which is smaller and chlorine-rich. Chlorinated compounds like 1,2,3-trichloropropane exhibit higher densities and boiling points due to halogenation .

Trichloroacetonitrile, a smaller nitrile, is associated with respiratory toxicity, but the steric bulk of the target compound may mitigate such risks .

Research Implications

- The cyclopentene-acetonitrile hybrid structure positions the target compound as a versatile intermediate for synthesizing chiral ligands or bioactive molecules. Its methyl substituents could enhance lipophilicity, influencing pharmacokinetic behavior. In contrast, trichloroacetonitrile’s electrophilic nitrile group may favor agrochemical applications, while 1,2,3-trichloropropane’s volatility limits its utility to industrial solvents .

Biological Activity

(R)-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile is a compound of interest due to its unique structural features and potential biological activities. This article will explore its biological activity, including pharmacological properties, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentene ring with three methyl groups and an acetonitrile functional group. This configuration may contribute to its biological interactions and activities.

1. Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective effects. For instance, derivatives of monoterpenes have shown the ability to reduce cell damage in neuroblastoma models. These effects are attributed to antioxidant properties and modulation of signaling pathways related to neurodegeneration .

2. Antioxidant Activity

The compound has been evaluated for its antioxidant potential. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including neurodegenerative disorders. Research indicates that this compound may enhance cellular defense mechanisms against oxidative damage .

3. Anti-inflammatory Properties

Inflammation is a key factor in many chronic diseases. Studies suggest that compounds derived from the pinene scaffold, closely related to this compound, exhibit anti-inflammatory properties. This includes inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study investigating the effects of monoterpene-derived hydroxamic acids demonstrated significant neuroprotective effects against β-amyloid peptide-induced damage in SH-SY5Y neuroblastoma cells. The results indicated that these compounds could potentially be developed into therapeutic agents for Alzheimer’s disease .

Case Study 2: Antioxidant Activity Assessment

In another study assessing the antioxidant capacity of various compounds, this compound was included in a panel of tested substances. The findings revealed a positive correlation between its structure and antioxidant efficacy when measured against standard assays like DPPH and ORAC .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (R)-2,2,3-Trimethylcyclopent-3-ene-1-acetonitrile to ensure enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires careful selection of chiral catalysts (e.g., asymmetric hydrogenation catalysts) and reaction conditions (temperature, solvent polarity). Monitor reaction progress using chiral HPLC or GC-MS to verify stereochemical integrity. Pre-purification via column chromatography (silica gel, hexane/ethyl acetate gradients) can isolate intermediates. Confirm final purity using and NMR in deuterated solvents (e.g., acetonitrile-d) to resolve stereoisomeric signals .

Q. How can spectroscopic techniques distinguish this compound from its structural analogs?

- Methodological Answer :

- NMR : Compare chemical shifts of cyclopentene protons (δ 5.2–5.8 ppm for vinyl protons) and acetonitrile methyl groups (δ 1.8–2.1 ppm). Stereochemical differences alter coupling constants () in NOESY or COSY spectra.

- IR : Identify nitrile stretching vibrations (~2250 cm) and cyclopentene C=C stretches (~1650 cm).

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H] at 149.12 (CHN) and fragmentation patterns .

Q. What solvent systems are optimal for chromatographic separation of this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (e.g., 60–90% acetonitrile) effectively resolves polar impurities. For chiral separations, use cellulose-based chiral stationary phases (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases. Validate separation efficiency with UV detection at 210–220 nm (nitrile absorption) .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its reactivity in Diels-Alder cycloadditions?

- Methodological Answer :

- Steric Effects : The 2,2,3-trimethyl groups hinder endo transition states, favoring exo products. Quantify steric hindrance using computational models (DFT calculations for transition-state geometries).

- Electronic Effects : Electron-withdrawing nitrile groups activate the cyclopentene dienophile. Compare reaction rates with non-nitrile analogs using kinetic studies (UV-Vis monitoring of diene consumption).

- Experimental Validation : Perform reactions with model dienes (e.g., anthracene) under inert conditions and characterize adducts via X-ray crystallography .

Q. What strategies mitigate data contradictions in stereochemical assignments for this compound?

- Methodological Answer :

- Cross-Validation : Combine NMR (NOESY for spatial proximity), circular dichroism (CD), and vibrational circular dichroism (VCD) to resolve conflicting stereochemical data.

- Computational Aids : Use molecular dynamics simulations (e.g., Gaussian or ORCA) to predict NMR chemical shifts and optical rotations. Compare computed vs. experimental values to validate configurations.

- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive stereochemical proof .

Q. How can computational modeling predict the environmental fate or metabolic pathways of this compound?

- Methodological Answer :

- Degradation Pathways : Use software like EPI Suite™ to estimate hydrolysis rates (pH-dependent nitrile hydrolysis to carboxylic acids) and biodegradation potential (BIOWIN models).

- Metabolism Prediction : Apply docking simulations (AutoDock Vina) to cytochrome P450 enzymes to identify potential oxidation sites (e.g., cyclopentene epoxidation). Validate predictions with in vitro microsomal assays .

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing reproducibility in synthetic yields of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (catalyst loading, temperature).

- Statistical Tests : Apply ANOVA to compare yields across batches; calculate confidence intervals (95% CI) for mean yields.

- Outlier Detection : Use Grubbs’ test to identify and exclude anomalous data points .

Q. How to resolve discrepancies between theoretical and observed NMR spectra?

- Methodological Answer :

- Solvent Effects : Account for solvent-induced shifts (e.g., acetonitrile-d vs. CDCl) using reference databases.

- Dynamic Effects : Analyze temperature-dependent NMR to detect conformational averaging.

- Hybrid Methods : Combine DFT-predicted shifts with experimental data using software like MestReNova’s NMR prediction module .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.